
6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis, such as temperature and pressure, and the yield of the reaction.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes with other compounds. This could include its reactivity, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.Scientific Research Applications
Ring Transformations in Heterocyclic Chemistry
Research shows that 6-substituted derivatives of 2-halogenopyridines, similar in structure to 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine, have been investigated for their potential in ring transformations and aminations, leading to the formation of compounds like 4-amino-2-methylpyrimidine. These reactions offer insights into the synthesis of novel heterocyclic compounds (Hertog, Plas, Pieterse, & Streef, 2010).
Synthesis of Aryloxy-Substituted Derivatives
Another area of research involves the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols. This synthesis method could be applicable to the production of derivatives of 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures of compounds like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, which are structurally related to 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine, contributes to the understanding of conformational differences and hydrogen-bonding interactions in such molecules (Odell, McCluskey, Failes, & Tiekink, 2007).
Anti-HIV Evaluation of Analog Compounds
Some research focuses on the synthesis of analog compounds, such as MC-1220 analogs, and their evaluation as non-nucleoside reverse transcriptase inhibitors for HIV-1. These studies provide a framework for the potential antiviral applications of related compounds like 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine (Loksha, Pedersen, Loddo, & la Colla, 2016).
Antituberculous Effect of Arylaminopyrimides
The reaction of certain pyrimidine derivatives with aromatic amines leads to compounds with pronounced antituberculous effects. Research in this area may suggest similar applications for 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine derivatives (Erkin & Krutikov, 2007).
Investigation of Fluoropyrimidines
The synthesis of fluoropyrimidines, such as 2-Fluoropyrimidine, its methyl derivatives, and their piperidinolysis, offers insight into the reactivity and potential pharmaceutical applications of fluorinated pyrimidines, closely related to 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine (Brown & Waring, 1974).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties, and ways in which its synthesis could be improved.
I hope this general outline is helpful. If you have a specific question about any of these topics, feel free to ask!
properties
IUPAC Name |
6-(2-fluorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-14-10(6-11(13)15-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORQHVIALRYBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259620 | |
| Record name | 6-(2-Fluorophenyl)-2-methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine | |
CAS RN |
1159819-61-0 | |
| Record name | 6-(2-Fluorophenyl)-2-methyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159819-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Fluorophenyl)-2-methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



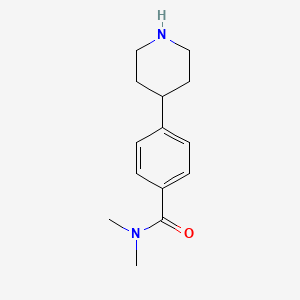
![6-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B1487381.png)
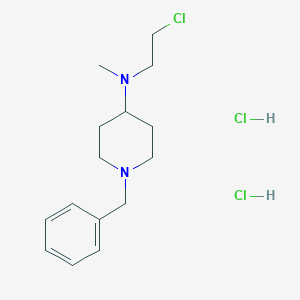
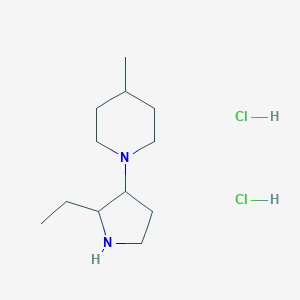
![2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde](/img/structure/B1487389.png)
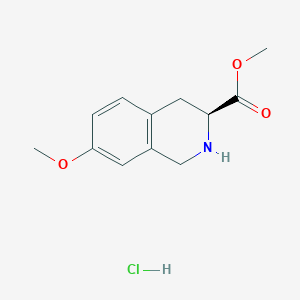
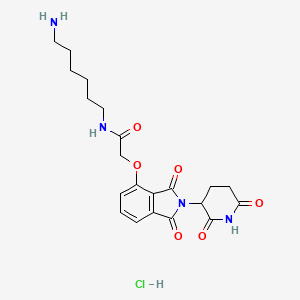
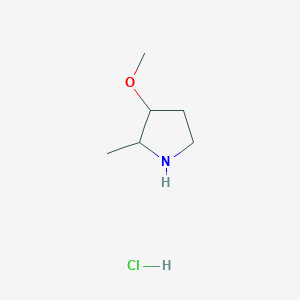
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
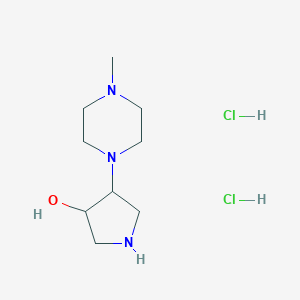
![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)
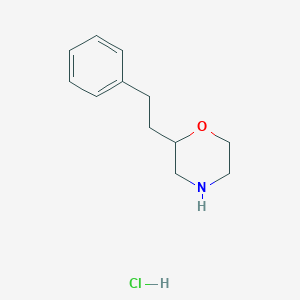
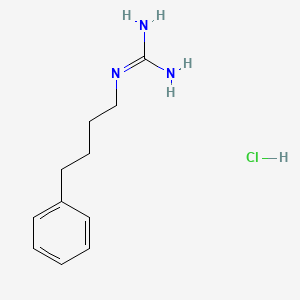
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)